molecular formula C42H90N3O6P B12074658 diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

Cat. No.: B12074658
M. Wt: 764.2 g/mol
InChI Key: LVZNOWSTPRWXNZ-YOZLYOCOSA-N
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Description

Diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a diazanium group, a hydroxy group, a tetracosanoylamino group, and a phosphate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the diazanium salt, which is achieved by treating an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to ensure efficient and high-yield production. The use of catalysts and optimized reaction conditions is crucial to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The diazanium group can be reduced to form amines.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate involves its interaction with specific molecular targets and pathways. The diazanium group can interact with cellular proteins, altering their function and activity. The phosphate group can participate in phosphorylation reactions, which are crucial for cellular signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazonium salts and phosphate esters, such as benzenediazonium chloride and triphenyl phosphate .

Uniqueness

What sets diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C42H90N3O6P

Molecular Weight

764.2 g/mol

IUPAC Name

diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

InChI

InChI=1S/C42H84NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/b37-35+;;

InChI Key

LVZNOWSTPRWXNZ-YOZLYOCOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

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